Sulfato de micronomicina

Descripción general

Descripción

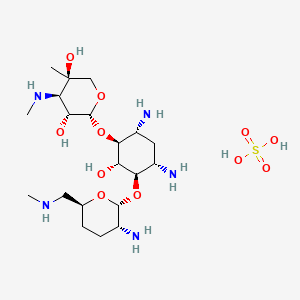

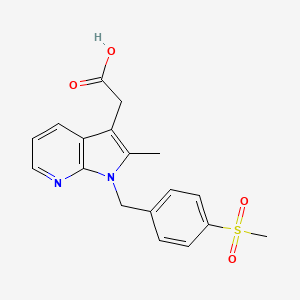

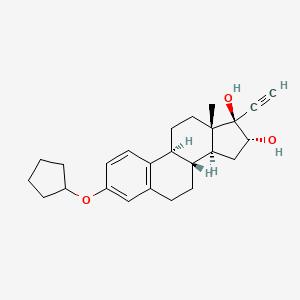

Micronomicin sulfate is an aminoglycoside antibiotic effective against gram-negative bacteria . It is composed of amino groups attached to glycosides and binds the 30s ribosomal subunit, causing misreading of the mRNA sequence and inhibition of translocation . It was originally isolated from Micromonospora .

Synthesis Analysis

The synthesis of Micronomicin sulfate involves a membrane separation and extraction method . The method includes decolorizing a Micronomicin sulfate analytic solution by an ultrafiltration membrane system, and concentrating it by a nanofiltration membrane system .

Molecular Structure Analysis

Micronomicin sulfate has a molecular formula of C40H92N10O34S5 . Its average mass is 1417.530 Da and its monoisotopic mass is 1416.438110 Da .

Physical And Chemical Properties Analysis

Micronomicin sulfate has a molecular formula of C20H43N5O11S and a molecular weight of 561.65 . It is freely soluble in water .

Aplicaciones Científicas De Investigación

Sulfato de Micronomicina: Un análisis completo de las aplicaciones de la investigación científica

Actividad antibacteriana contra bacterias Gram-negativas: El this compound es un potente antibiótico aminoglucósido que exhibe una alta actividad inhibitoria contra una variedad de bacterias Gram-negativas, incluyendo Pseudomonas aeruginosa, Acinetobacter, Klebsiella pneumoniae y especies de Serratia. Su efectividad es comparable a la de otros antibióticos como la gentamicina, lo que la convierte en una alternativa valiosa para tratar infecciones causadas por estos patógenos .

Espectro antibacteriano contra bacterias Gram-positivas: Además de su acción contra bacterias Gram-negativas, el this compound también muestra un amplio espectro antibacteriano contra bacterias Gram-positivas. Esta doble acción amplía su uso potencial en entornos clínicos para abordar diversas infecciones bacterianas .

Pruebas de susceptibilidad de aislados clínicos: El this compound ha sido sometido a pruebas de susceptibilidad en aislados clínicos, demostrando una actividad similar a la gentamicina (GM). Esto sugiere su potencial como una opción confiable para la terapia empírica en entornos hospitalarios donde la resistencia a otros antibióticos es una preocupación .

4. Caracterización de impurezas en preparaciones farmacéuticas Se ha realizado investigación para caracterizar las impurezas presentes en las inyecciones de this compound utilizando cromatografía líquida acoplada a espectrometría de masas. Esto es crucial para garantizar la seguridad y la eficacia de las preparaciones farmacéuticas que contienen este compuesto .

5. Inhibición de las enzimas de la síntesis de ácidos grasos Los estudios han demostrado que el this compound puede inhibir el crecimiento bacteriano al unirse a las enzimas de la síntesis de ácidos grasos, lo que interrumpe la función de la membrana. Este modo de acción contribuye a sus propiedades antimicrobianas de amplio espectro .

Acción antimicrobiana contra hongos: El this compound también exhibe acción antimicrobiana contra hongos, agregando otra capa a sus capacidades de amplio espectro. Esto lo convierte en un candidato para la investigación de terapias antifúngicas y tratamientos para infecciones fúngicas .

Para obtener información más detallada sobre cada aplicación y estudios adicionales, puede consultar las referencias proporcionadas.

Thermo Fisher Scientific VWR National Center for Advancing Translational Sciences Synapse Biosynth

Mecanismo De Acción

Target of Action

Micronomicin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacterial cells . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like Micronomicin sulfate .

Mode of Action

Micronomicin sulfate interacts with its target by binding to the 30S ribosomal subunit . This binding results in the mistranscription of mRNA , leading to the production of faulty or non-existent proteins . The inability to produce essential proteins inhibits the normal functioning of the bacterial cell, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Micronomicin sulfate is the protein biosynthesis pathway . By targeting the 30S ribosomal subunit, Micronomicin sulfate disrupts the translation process, preventing the correct formation of proteins. This disruption can have downstream effects on various cellular processes that rely on these proteins .

Pharmacokinetics

It’s known that micronomicin sulfate is used as an eye drop, suggesting a localized application

Result of Action

The result of Micronomicin sulfate’s action is the inhibition of protein synthesis, leading to the death of the bacterial cell . It exhibits high activity against various bacteria, including Pseudomonas, Proteus, Klebsiella pneumoniae, and Serratia .

Action Environment

The action of Micronomicin sulfate can be influenced by environmental factors. For instance, it’s known to be freely soluble in water , which could affect its distribution and efficacy. Additionally, the antibiotic is derived from Micromonospora, a genus of bacteria found in soil , suggesting that it may be stable in various environmental conditions.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Micronomicin sulfate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the 30S ribosomal subunit of bacteria, causing misreading of mRNA and inhibiting protein synthesis . This interaction leads to the production of faulty or nonfunctional proteins, ultimately resulting in bacterial cell death. Micronomicin sulfate exhibits high activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimal inhibitory concentrations ranging from 0.001 to 8.3 μg/ml .

Cellular Effects

Micronomicin sulfate affects various types of cells and cellular processes. It influences cell function by disrupting protein synthesis, which is essential for cell growth and replication. This disruption impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, micronomicin sulfate causes mistranscription of mRNA, leading to the inhibition of essential protein production . This effect is particularly pronounced in non-resistant bacterial cells, making it an effective antibiotic for treating infections caused by susceptible bacteria.

Molecular Mechanism

The molecular mechanism of action of micronomicin sulfate involves its binding to the 30S ribosomal subunit of bacteria. This binding interferes with the normal reading of mRNA, causing errors in protein synthesis . The resulting mistranslation leads to the production of defective proteins, which are unable to perform their normal functions. Additionally, micronomicin sulfate may inhibit or activate specific enzymes involved in bacterial metabolism, further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of micronomicin sulfate can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to micronomicin sulfate in in vitro or in vivo studies has shown that it can lead to renal disorders and ataxia in animal models . These effects are dose-dependent and may vary based on the duration of exposure and the specific conditions of the study.

Dosage Effects in Animal Models

The effects of micronomicin sulfate vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, it can lead to toxicity, including renal disorders and ataxia . In Wistar rats, doses of 100 mg/kg resulted in the death of 10 out of 30 animals, highlighting the importance of careful dosage management in research and clinical settings .

Metabolic Pathways

Micronomicin sulfate is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and utilization of sulfur-containing compounds These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of bacterial cells

Transport and Distribution

Within cells and tissues, micronomicin sulfate is transported and distributed through various mechanisms. It is known to bind to specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility, molecular weight, and interactions with cellular components. Understanding the transport and distribution of micronomicin sulfate is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

Micronomicin sulfate’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular machinery involved in protein synthesis Targeting signals and post-translational modifications may direct micronomicin sulfate to specific compartments or organelles, influencing its antibacterial effects

Propiedades

IUPAC Name |

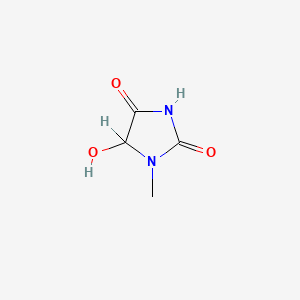

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDGQSCLOYLSEK-SCFBDNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048609 | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66803-19-8 | |

| Record name | Micronomicin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66803-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1677053.png)

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)